molecular formula C17H26N8O9 B610317 Pseudouridimycin CAS No. 1566586-52-4

Pseudouridimycin

Katalognummer B610317
CAS-Nummer: 1566586-52-4
Molekulargewicht: 486.442
InChI-Schlüssel: XDEYHXABZOKKDZ-YFKLLHAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pseudouridimycin (PUM) is a novel pseudouridine-containing peptidyl-nucleoside antibiotic . It inhibits bacterial RNA polymerase (RNAP) through a binding site and mechanism different from those of clinically approved RNAP inhibitors of the rifamycin and lipiarmycin (fidaxomicin) classes .


Synthesis Analysis

PUM was synthesized by a convergent strategy from 5′-amino-pseudouridine and N-hydroxy-dipeptide in 23% total yield . The key intermediate was synthesized by hydroxylaminolysis of the nitrone derived from glutamine and subsequent glycylation with glycine chloride .


Molecular Structure Analysis

The molecular structure of PUM consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5’-aminopseudouridine . The pseudo-U base moiety of PUM makes a Watson-Crick base pair with a DNA template-strand A in a manner equivalent to the base moiety of an NTP .


Chemical Reactions Analysis

Chemical stability studies of PUM revealed intramolecular hydroxamate bond scission to be a major decomposition pathway for PUM in aqueous buffer . The synthetic method provides an efficient and practical way for the synthesis of N-hydroxylated peptidyl nucleoside .


Physical And Chemical Properties Analysis

PUM is a potent antibiotic against both Gram-positive and Gram-negative bacteria including multi-drug-resistant strains . It has proven to be effective against multidrug-resistant S. pyogenes .

Wissenschaftliche Forschungsanwendungen

  • Antibiotic Properties Against Drug-Resistant Strains : Pseudouridimycin is a potent antibiotic effective against both Gram-positive and Gram-negative bacteria, including multi-drug-resistant strains. It functions through a novel mode of action, differentiating it from other antibiotics (Chellat & Riedl, 2017).

  • Mechanism of Action : Pseudouridimycin operates by inhibiting bacterial RNA polymerase. It selectively blocks the active site of the enzyme by mimicking the structure of nucleoside triphosphates, crucial for RNA synthesis. This inhibition results in the termination of RNA synthesis and subsequent death of the bacteria. It has shown effectiveness in vitro and in mouse models of bacterial infection (Borman, 2017).

  • Biosynthetic Pathway Analysis : The biosynthetic pathway of Pseudouridimycin has been characterized, revealing insights into the formation of C-nucleoside antibiotics. This understanding can aid in the development of similar antibiotics in the future (Sosio et al., 2018).

  • Structural Insights for Drug Development : Studies have provided structural and molecular insights into how Pseudouridimycin disrupts bacterial RNA polymerase function, which is crucial for designing potent and selective inhibitors (Rabbad et al., 2020).

  • Synthesis and Chemical Stability : The total synthesis of Pseudouridimycin has been achieved, which is vital for large-scale production. Additionally, studies on its chemical stability are crucial for developing more stable and effective analogues (Cain et al., 2022).

  • Potential in Treating Drug-Resistant Bacteria : Pseudouridimycin has shown low rates of resistance development in bacteria, making it a promising candidate for treating drug-resistant bacterial infections (Maffioli et al., 2017).

Eigenschaften

IUPAC Name

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEYHXABZOKKDZ-YFKLLHAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudouridimycin

CAS RN

1566586-52-4
Record name Pseudouridimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
184
Citations
SI Maffioli, M Sosio, RH Ebright… - Journal of Industrial …, 2019 - academic.oup.com
Pseudouridimycin (PUM) is a novel pseudouridine-containing peptidyl-nucleoside antibiotic that inhibits bacterial RNA polymerase (RNAP) through a binding site and mechanism …
Number of citations: 25 academic.oup.com
M Sosio, E Gaspari, M Iorio, S Pessina, MH Medema… - Cell chemical …, 2018 - cell.com
Pseudouridimycin (PUM) is a selective nucleoside-analog inhibitor of bacterial RNA polymerase with activity against Gram-positive and Gram-negative bacteria. PUM, produced by …
Number of citations: 44 www.cell.com
M Iorio, S Davatgarbenam, S Serina, P Criscenzo… - Scientific Reports, 2021 - nature.com
… in different genes required for pseudouridimycin biosynthesis. The … pseudouridimycin biosynthesis. We also show that several Streptomyces strains, able to produce pseudouridimycin…
Number of citations: 7 www.nature.com
E Artukka, R Schnell, K Palmu, P Rosenqvist… - ACS Chemical …, 2023 - ACS Publications
Pseudouridimycin is a microbial C-nucleoside natural product that specifically inhibits bacterial RNA polymerases by binding to the active site and competing with uridine triphosphate …
Number of citations: 1 pubs.acs.org
P Rosenqvist, K Palmu, RK Prajapati, K Yamada… - Scientific reports, 2019 - nature.com
Pseudouridimycin (PUM), a selective inhibitor of bacterial RNA polymerase has been previously detected in microbial-extracts of two strains of Streptomyces species (strain ID38640 …
Number of citations: 18 www.nature.com
M Iorio, S Davatgarbenam, S Serina, P Criscenzo… - bioRxiv, 2020 - biorxiv.org
We report a metabolomic analysis of Streptomyces sp. ID38640, a soil isolate that produces the bacterial RNA polymerase inhibitor pseudouridimycin. The analysis was performed on …
Number of citations: 4 www.biorxiv.org
CF Cain, AM Scott, MP Sarnowski… - Chemical …, 2022 - pubs.rsc.org
We report the chemical synthesis of pseudouridimycin (1), an antimicrobial natural product that potently and selectively inhibits bacterial RNA polymerase. Chemical stability studies …
Number of citations: 5 pubs.rsc.org
XK Wang, YM Jia, YX Li, CY Yu - Organic Letters, 2022 - ACS Publications
Pseudouridimycin (1), a potent antibiotic against both Gram-positive and Gram-negative bacteria including multi-drug-resistant strains with a new mode of action isolated from …
Number of citations: 8 pubs.acs.org
T Shiraishi, T Kuzuyama - The Journal of Antibiotics, 2019 - nature.com
… , pseudouridimycin is expected to be a novel lead compound for antibacterial therapy. Recently, the biosynthetic gene cluster for pseudouridimycin … cluster of pseudouridimycin, PumJ …
Number of citations: 28 www.nature.com
K Pavundurai Chandra, D Perumal, P Ragunathan - ACS omega, 2023 - ACS Publications
Streptococcus pyogenes (group A streptococcus, GAS), a Gram-positive bacterium, is a major cause of mild to severe life-threatening infections. Antibacterial resistance to penicillin and …
Number of citations: 6 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.